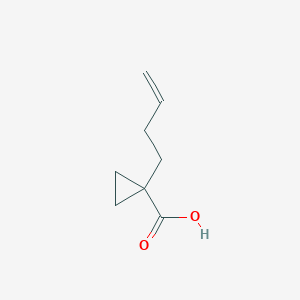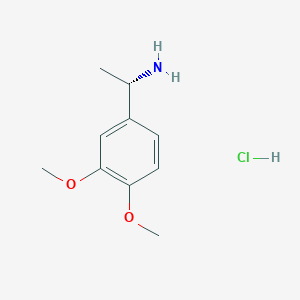![molecular formula C16H17N3O4 B2855005 Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 477845-47-9](/img/structure/B2855005.png)
Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate” is a complex organic compound. It is a derivative of pyrazolo[1,5-a]pyrazine, a nitrogen-containing heterocyclic compound . This compound contains a pyrrole ring and a pyrazine ring . It is an important derivative of a corresponding biheteroaromatic system due to its role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation, catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a pyrrole ring and a pyrazine ring . The exact structure would require more specific information or advanced analytical techniques to determine.科学研究应用
Medicinal Chemistry: c-Met Inhibition
This compound has shown potential in medicinal chemistry, particularly as an inhibitor of the c-Met protein kinase. c-Met is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors targeting c-Met can be effective in treating various types of cancers. The structure of Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is similar to that of clinical candidates like Savolitinib, which are known for their potent c-Met inhibitory activity .
Neuropharmacology: GABA A Modulation
In neuropharmacology, this compound has been associated with modulating the activity of GABA A receptors. These receptors are a class of GABAergic receptors responsible for mediating the majority of the inhibitory neurotransmission in the brain. Modulators of GABA A receptors are used to treat conditions such as anxiety, insomnia, and epilepsy. The compound’s relevance in this field stems from its structural similarity to known GABA A allosteric modulators .
Polymer Chemistry: Solar Cell Applications
The compound’s structural units have been incorporated into polymers used in solar cells. These polymers are designed to improve the efficiency of solar cells by enhancing light absorption and charge transport properties. The inclusion of such heterocyclic compounds in the polymer backbone can lead to better performance and stability of solar energy devices .
Fluorescent Probes
Heterocycles like Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate are often used as fluorescent probes due to their photophysical properties. These compounds can be excited at specific wavelengths to emit fluorescence, which can be used to track biological processes or detect the presence of various analytes in bioimaging and diagnostics .
BACE-1 Inhibition
BACE-1, or beta-secretase 1, is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibitors of BACE-1 can potentially reduce the formation of beta-amyloid plaques and slow the progression of Alzheimer’s. The compound has shown BACE-1 inhibitory activity, making it a candidate for further research in Alzheimer’s disease treatment .
Antimicrobial Activity
Compounds with pyrazine structures have been studied for their antimicrobial properties. They can act against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The specific compound we are discussing may have applications in this field, although further research is needed to determine its efficacy and safety .
未来方向
作用机制
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been found to interact with a variety of targets, including vasopressin and fibrinogen receptors, glutamate receptors glun2a and mglur5, and enzymes such as hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The compound’s interaction with its targets likely involves binding to the active site, leading to changes in the target’s function.
Biochemical Pathways
These could include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the range of biological activities associated with pyrrolopyrazine derivatives . These effects could include inhibition of microbial growth, reduction of inflammation, prevention of viral replication, inhibition of fungal growth, reduction of oxidative stress, inhibition of tumor growth, and inhibition of kinase activity .
属性
IUPAC Name |
methyl 5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-5-3-11(4-6-12)10-18-7-8-19-14(15(18)20)9-13(17-19)16(21)23-2/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUBJTURBDOVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Formyl-2-methoxyphenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2854923.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2854924.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2854927.png)


![methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate](/img/structure/B2854931.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2854933.png)

![6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine](/img/structure/B2854935.png)

![1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2854938.png)
![(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2854940.png)
